![molecular formula C20H12O4 B12903002 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid CAS No. 56260-29-8](/img/structure/B12903002.png)
2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid is an organic compound that features a dibenzofuran moiety linked to a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid typically involves the acylation of dibenzofuran derivatives. One common method is the Friedel-Crafts acylation, where dibenzofuran reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid serves as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug development. It can be used in the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new treatments for diseases. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. The pathways involved often include signal transduction mechanisms where the compound modulates the function of proteins involved in cellular processes.
Comparison with Similar Compounds
Dibenzofuran: A simpler structure without the benzoic acid group.
Benzofuran: Lacks the additional benzene ring present in dibenzofuran.
Dibenzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring.
Uniqueness: 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid is unique due to the combination of the dibenzofuran and benzoic acid moieties. This dual functionality provides a versatile platform for chemical modifications and applications that are not possible with simpler analogs.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
56260-29-8 |
|---|---|
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(dibenzofuran-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H12O4/c21-19(15-6-1-2-7-16(15)20(22)23)12-9-10-14-13-5-3-4-8-17(13)24-18(14)11-12/h1-11H,(H,22,23) |
InChI Key |
KDUIEISNWUTUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
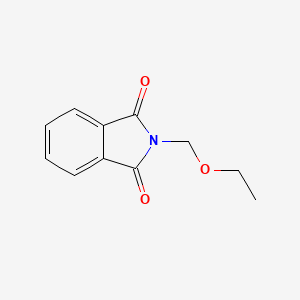
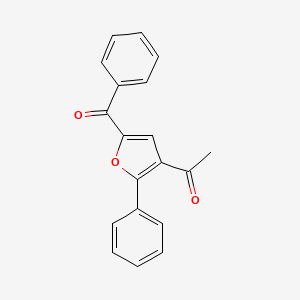
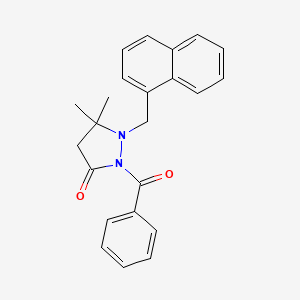

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
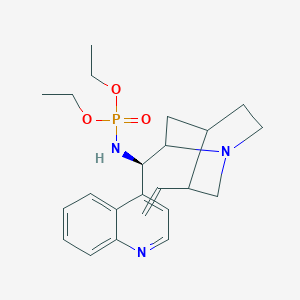

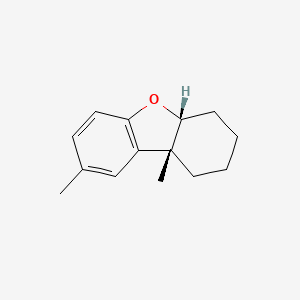
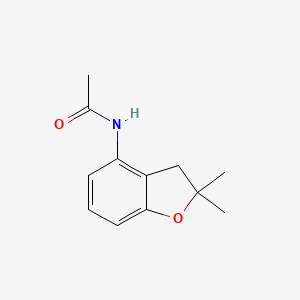
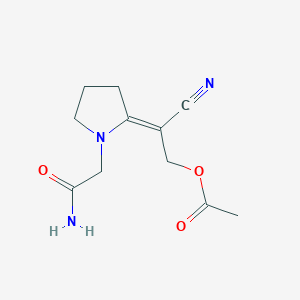
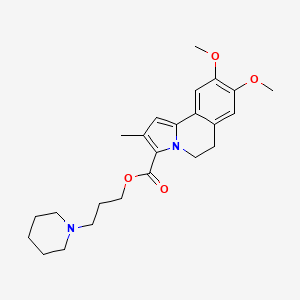
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
